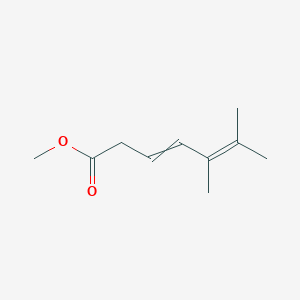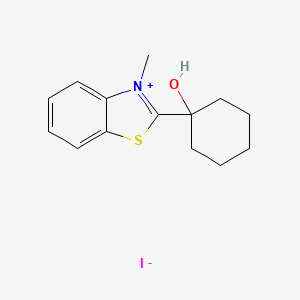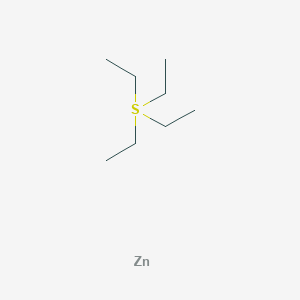
Tetraethyl-lambda4-sulfane;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl-lambda4-sulfane;ZINC, also known by its chemical formula C8H20SZn, is a compound that features a zinc atom coordinated with a tetraethyl-lambda4-sulfane ligand.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl-lambda4-sulfane;ZINC typically involves the reaction of zinc salts with tetraethyl-lambda4-sulfane ligands under controlled conditions. One common method includes the use of zinc chloride (ZnCl2) and tetraethyl-lambda4-sulfane in an organic solvent, followed by purification through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where zinc salts and tetraethyl-lambda4-sulfane are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyl-lambda4-sulfane;ZINC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene under controlled temperatures .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted sulfides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tetraethyl-lambda4-sulfane;ZINC has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Tetraethyl-lambda4-sulfane;ZINC exerts its effects involves the coordination of the zinc atom with the sulfur ligand, which can interact with various molecular targets. In biological systems, it may interact with zinc transporters and enzymes, influencing zinc homeostasis and cellular functions . The compound’s antimicrobial activity is thought to result from its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other zinc-sulfur complexes such as zinc diethyl sulfide and zinc tetraethyl sulfide. These compounds share similar structural features but may differ in their reactivity and applications .
Uniqueness
Tetraethyl-lambda4-sulfane;ZINC is unique due to its specific ligand coordination, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
105855-90-1 |
|---|---|
Fórmula molecular |
C8H20SZn |
Peso molecular |
213.7 g/mol |
Nombre IUPAC |
tetraethyl-λ4-sulfane;zinc |
InChI |
InChI=1S/C8H20S.Zn/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3; |
Clave InChI |
GUTKTDHYQRXTSM-UHFFFAOYSA-N |
SMILES canónico |
CCS(CC)(CC)CC.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
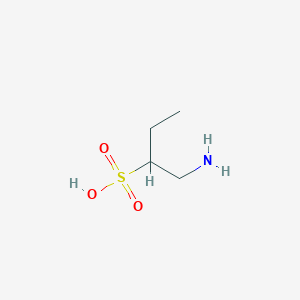
![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
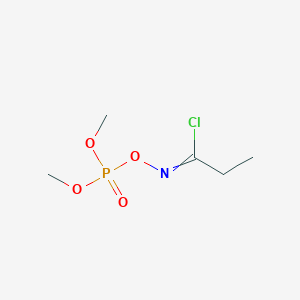
![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)


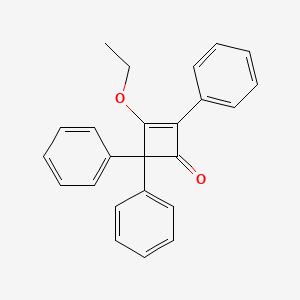

![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)

